molecular formula C15H14O3 B15053981 2,2'-(2-Furylmethylene)bis(5-methylfuran) CAS No. 59212-78-1

2,2'-(2-Furylmethylene)bis(5-methylfuran)

Katalognummer: B15053981
CAS-Nummer: 59212-78-1
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: YRRVBDHDMOAQJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(2-Furylmethylene)bis(5-methylfuran) is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two furan rings connected by a methylene bridge, with each furan ring substituted by a methyl group

Vorbereitungsmethoden

The synthesis of 2,2’-(2-Furylmethylene)bis(5-methylfuran) typically involves the condensation of furfural with 5-methylfuran under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two furan rings. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

2,2’-(2-Furylmethylene)bis(5-methylfuran) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanic acids.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2’-(2-Furylmethylene)bis(5-methylfuran) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2’-(2-Furylmethylene)bis(5-methylfuran) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2’-(2-Furylmethylene)bis(5-methylfuran) include:

    2,2’-(2-Furylmethylene)bis(2-methylfuran): Differing by the position of the methyl group.

    2,2’-(2-Furylmethylene)bis(3-methylfuran): Another positional isomer.

    2,2’-(2-Furylmethylene)bis(4-methylfuran): Yet another positional isomer.

Eigenschaften

CAS-Nummer

59212-78-1

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

2-[furan-2-yl-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C15H14O3/c1-10-5-7-13(17-10)15(12-4-3-9-16-12)14-8-6-11(2)18-14/h3-9,15H,1-2H3

InChI-Schlüssel

YRRVBDHDMOAQJG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(C2=CC=CO2)C3=CC=C(O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.